molecular formula C18H20ClNO3 B330773 {5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone

{5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone

Katalognummer: B330773
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: KFAGUWAWGZOSNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone is a complex organic compound with a unique structure that includes a chlorophenoxy group, a furoyl group, and a methylpiperidine moiety

Eigenschaften

Molekularformel

C18H20ClNO3

Molekulargewicht

333.8 g/mol

IUPAC-Name

[5-[(2-chlorophenoxy)methyl]furan-2-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H20ClNO3/c1-13-5-4-10-20(11-13)18(21)17-9-8-14(23-17)12-22-16-7-3-2-6-15(16)19/h2-3,6-9,13H,4-5,10-12H2,1H3

InChI-Schlüssel

KFAGUWAWGZOSNX-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Kanonische SMILES

CC1CCCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with a furoyl chloride derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

{5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

{5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiproliferative properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of {5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-{5-[(2-Chlorophenoxy)methyl]-2-furoyl}azepane
  • 1-{5-[(2-Chlorophenoxy)methyl]-2-furoyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness

{5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.